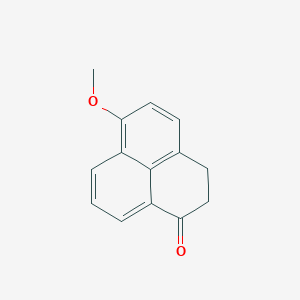

2,3-Dihydro-6-methoxy-phenalen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-6-methoxy-phenalen-1-one is an aromatic ketone with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. This compound is known for its versatility in various scientific applications, including organic synthesis, drug design, and biochemistry. Its unique structure allows it to be used as both a starting material and an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6-methoxy-phenalen-1-one typically involves the reaction of methoxyphenols with appropriate reagents under controlled conditions. One common method includes the closed system pyrolysis of methoxyphenols, which serves as proxies for terrestrial biomass. This process helps understand the chemical changes in lignin during hydrothermal alteration.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is often produced in research laboratories for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-6-methoxy-phenalen-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms.

Applications De Recherche Scientifique

2,3-Dihydro-6-methoxy-phenalen-1-one has a wide range of scientific research applications, including:

Organic Synthesis: Used as a starting material and intermediate in the synthesis of various organic compounds.

Drug Design: Its unique structure makes it useful as a drug-like molecule in the design of new pharmaceuticals.

Biochemistry: Employed as a probe molecule in biochemical studies.

Cancer Research: Derivatives of the compound have shown potential in inducing apoptosis in various cancer cell lines, including human leukemia, thyroid carcinoma, and hepatocellular carcinoma.

Agricultural Research: Some derivatives play roles in plant defense mechanisms and have been identified as potential natural insecticides.

Corrosion Inhibition: Certain derivatives have been studied for their effectiveness in protecting metals against corrosion in acidic environments.

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-6-methoxy-phenalen-1-one involves the upregulation of bone morphogenetic protein-2 (BMP-2), which accelerates bone turnover and increases the proportion of osteoblasts. This mechanism highlights its potential in bone-related research and applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methoxy-canthin-6-one: A compound related to 2,3-Dihydro-6-methoxy-phenalen-1-one, known for its effectiveness in triggering apoptosis in cancer cell lines.

2,6-Dimethoxyphenol: Structurally similar and used in studies involving the pyrolysis of methoxyphenols.

Uniqueness

This compound stands out due to its versatility and unique structure, which allows it to be used in a variety of scientific applications. Its ability to act as both a starting material and an intermediate in organic synthesis, along with its potential in drug design and biochemistry, makes it a valuable compound in research.

Activité Biologique

2,3-Dihydro-6-methoxy-phenalen-1-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods:

The synthesis typically involves the reaction of methoxyphenols under controlled conditions. A common method includes the closed system pyrolysis of methoxyphenols, which serves as proxies for terrestrial biomass. This process is essential for understanding the chemical changes in lignin during hydrothermal alteration.

Anticancer Properties

One of the most notable biological activities of this compound is its potential anticancer effects. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including:

- Human leukemia

- Thyroid carcinoma

- Hepatocellular carcinoma

In vitro studies have shown that treatment with this compound leads to significant cell death in these cancer types, suggesting its utility as a potential chemotherapeutic agent .

The mechanism by which this compound exerts its effects appears to involve the upregulation of bone morphogenetic protein-2 (BMP-2). This upregulation accelerates bone turnover and enhances the proportion of osteoblasts, indicating its potential applications in bone health and regeneration.

Comparative Analysis with Similar Compounds

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound derivatives significantly inhibited cell proliferation in human leukemia cells. The IC50 values were reported at concentrations as low as 5 µM, indicating potent activity against these malignancies .

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways activated by the compound. It was found that treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers such as Bcl-2. This shift supports the hypothesis that this compound promotes apoptosis through mitochondrial pathways .

Applications in Research and Industry

The unique properties of this compound make it a valuable compound across various fields:

- Organic Synthesis : Serves as a starting material for synthesizing other organic compounds.

- Drug Design : Its structure is leveraged in designing new pharmaceuticals with anticancer properties.

- Biochemistry : Used as a probe molecule in biochemical studies to explore cellular mechanisms.

- Agricultural Research : Some derivatives are being studied for their roles in plant defense mechanisms and potential use as natural insecticides.

- Corrosion Inhibition : Certain derivatives have been evaluated for effectiveness in protecting metals against corrosion in acidic environments.

Propriétés

IUPAC Name |

6-methoxy-2,3-dihydrophenalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-4,6,8H,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNHZUOPYYVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C3C2=C(CCC3=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385064 |

Source

|

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100621-80-5 |

Source

|

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.